Cas no 14097-40-6 (2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine)

2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-tetrahydro-2-methyl-7-Isoquinolinamine
- 2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
- 7-Amino-1,2,3,4-tetrahydro-2-methyl-7-Isoquinoline
- (2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)AMINE
- 2-Methyl-1,2,3,4-tetrahydro-[7]isochinolylamin
- 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine
- 2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-7-AMINE
- 2-methyl-7-amino-1,2,3,4-tetrahydroisoquinoline
- 7-amino-2-m
- 7-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-
- AGN-PC-00KEB3
- PB19216
- SureCN188753
- A885714
- DTXSID50514667
- AMY33986
- SY098224
- 14097-40-6
- 2-Methyl-1,2,3,4-tetrahydro-7-isoquinolinamine, AldrichCPR
- DA-30423
- 2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
- SCHEMBL188753
- Z1250426930
- 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline
- MFCD11934487
- EN300-1661119
- CS-0051887
- VRKLIVSHUQSRNF-UHFFFAOYSA-N
- AKOS016360201
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
-
- MDL: MFCD11934487
- Inchi: InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
- InChI Key: VRKLIVSHUQSRNF-UHFFFAOYSA-N
- SMILES: CN1CCC2=CC=C(N)C=C2C1
Computed Properties
- Exact Mass: 162.11582
- Monoisotopic Mass: 162.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.084
- Melting Point: 90-92 ºC
- Boiling Point: 291 ºC
- Flash Point: 113 ºC
- PSA: 29.26
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011570-10G |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 97% | 10g |
¥ 11,853.00 | 2023-04-03 | |
Chemenu | CM104736-5g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM104736-5g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 97% | 5g |
$1179 | 2021-08-06 | |
TRC | M340823-10mg |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
Alichem | A189005899-250mg |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 95% | 250mg |
$278.10 | 2022-04-02 | |
Alichem | A189005899-1g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 95% | 1g |
$706.20 | 2022-04-02 | |
eNovation Chemicals LLC | D498182-10G |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | >95% | 10g |
$2115 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011570-5G |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 97% | 5g |
¥ 6,857.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011570-1G |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 97% | 1g |
¥ 1,504.00 | 2023-04-03 | |
Enamine | EN300-1661119-0.25g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
14097-40-6 | 95.0% | 0.25g |
$194.0 | 2025-03-21 |
2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Related Literature
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
Additional information on 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
2-Methyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine: A Comprehensive Overview
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, also known by its CAS Registry Number 14097-40-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of tetrahydroisoquinolines, which are known for their structural versatility and potential biological activities. The compound's structure features a bicyclic framework with a methyl group at the 2-position and an amine group at the 7-position of the tetrahydroisoquinoline ring system. This unique arrangement contributes to its intriguing chemical properties and biological functions.
The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been extensively studied, with researchers exploring various synthetic routes to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess. These methods leverage the use of chiral catalysts and transition metal-mediated reactions to achieve precise control over the stereochemistry of the molecule. Such advancements are crucial for applications in drug discovery, where stereochemistry plays a pivotal role in determining biological activity.
In terms of biological activity, 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has demonstrated potential as a modulator of several key cellular pathways. Studies have shown that this compound exhibits activity against various enzymes involved in central nervous system disorders. For instance, it has been reported to inhibit certain kinases associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, recent research has highlighted its ability to modulate ion channels, which could have implications in the treatment of epilepsy and other neurological conditions.
The pharmacokinetic profile of 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is another area of active investigation. Preclinical studies have indicated that this compound possesses favorable absorption and distribution properties, making it a promising candidate for oral drug delivery. However, further research is required to fully understand its metabolism and excretion pathways in vivo. These studies are essential for determining its suitability as a therapeutic agent and for optimizing its bioavailability.
Beyond its pharmacological applications, 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has also found utility in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have explored its use as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent findings suggest that this compound can enhance the efficiency of these devices by improving charge transport properties.
In conclusion, 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amino, with its CAS number 14097-40-6, represents a multifaceted compound with diverse applications across multiple scientific disciplines. Its structural features make it an attractive target for both chemical synthesis and biological studies. As ongoing research continues to uncover new insights into its properties and potential uses
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